molecular formula C14H21NO3S B11757368 1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate

Katalognummer: B11757368
Molekulargewicht: 283.39 g/mol
InChI-Schlüssel: WZOFVQIIMSMKJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C13H18O3S It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 1-(methylamino)hex-5-en-1-ol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-(methylamino)hex-5-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1-(Methylamino)hex-5-en-1-ol+4-methylbenzenesulfonyl chloride1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate+HCl\text{1-(Methylamino)hex-5-en-1-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-(Methylamino)hex-5-en-1-ol+4-methylbenzenesulfonyl chloride→1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hex-5-en-1-yl 4-methylbenzenesulfonate: Similar structure but lacks the methylamino group.

    1-(Methylamino)hex-5-en-1-yl benzenesulfonate: Similar structure but with a different sulfonate ester group.

Uniqueness

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both a methylamino group and a sulfonate ester group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C14H21NO3S

Molekulargewicht

283.39 g/mol

IUPAC-Name

1-(methylamino)hex-5-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H21NO3S/c1-4-5-6-7-14(15-3)18-19(16,17)13-10-8-12(2)9-11-13/h4,8-11,14-15H,1,5-7H2,2-3H3

InChI-Schlüssel

WZOFVQIIMSMKJJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CCCC=C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.